BenchChemオンラインストアへようこそ!

Methyl 4-Hydroxy-2-methyl-1H-indole-6-carboxylate

Hydrogen bonding Molecular recognition Kinase inhibitor design

Methyl 4-hydroxy-2-methyl-1H-indole-6-carboxylate (CAS 1553225-70-9) is a trisubstituted indole derivative bearing a hydroxyl group at position 4, a methyl group at position 2, and a methyl carboxylate ester at position 6 on the bicyclic indole scaffold. With a molecular formula of C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol , it belongs to the indole-6-carboxylate ester subclass that has garnered significant attention as a scaffold for receptor tyrosine kinase (RTK) inhibitors targeting EGFR and VEGFR-2 in anticancer drug discovery.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
Cat. No. B13710708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-Hydroxy-2-methyl-1H-indole-6-carboxylate
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N1)C=C(C=C2O)C(=O)OC
InChIInChI=1S/C11H11NO3/c1-6-3-8-9(12-6)4-7(5-10(8)13)11(14)15-2/h3-5,12-13H,1-2H3
InChIKeyVJNJUIVXCXKQIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Hydroxy-2-methyl-1H-indole-6-carboxylate (CAS 1553225-70-9): Procurement-Grade Structural and Physicochemical Baseline


Methyl 4-hydroxy-2-methyl-1H-indole-6-carboxylate (CAS 1553225-70-9) is a trisubstituted indole derivative bearing a hydroxyl group at position 4, a methyl group at position 2, and a methyl carboxylate ester at position 6 on the bicyclic indole scaffold. With a molecular formula of C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol , it belongs to the indole-6-carboxylate ester subclass that has garnered significant attention as a scaffold for receptor tyrosine kinase (RTK) inhibitors targeting EGFR and VEGFR-2 in anticancer drug discovery [1]. The compound is classified as a research chemical and pharmaceutical intermediate, primarily utilized in the synthesis of serotonin receptor modulators and kinase-targeted antiproliferative agents [2]. Its unique substitution pattern—combining a hydrogen bond-donating 4-OH, a lipophilicity-modulating 2-CH₃, and a hydrolyzable 6-COOCH₃ ester—creates a differentiated physicochemical profile among indole-6-carboxylate building blocks.

Why Methyl 4-Hydroxy-2-methyl-1H-indole-6-carboxylate Cannot Be Interchanged with Simpler Indole-6-carboxylate Analogs


Indole-6-carboxylate esters are not functionally interchangeable building blocks. The target compound's simultaneous presence of 4-OH (hydrogen bond donor/acceptor), 2-CH₃ (steric and lipophilic modulator), and 6-COOCH₃ (electrophilic ester) creates a distinct molecular recognition profile that is absent in common analogs such as methyl indole-6-carboxylate (CAS 50820-65-0, no ring substituents) [1], methyl 2-methyl-1H-indole-6-carboxylate (CAS 184150-96-7, lacks 4-OH) , or methyl 4-hydroxy-1H-indole-6-carboxylate (CAS 77140-48-8, lacks 2-CH₃) . Generic substitution with the non-hydroxylated analog eliminates a critical hydrogen bond donor (HBD count drops from 2 to 1) and reduces topological polar surface area, fundamentally altering target engagement potential at kinase ATP-binding sites and serotonin receptor orthosteric pockets where the 4-OH has been shown to participate in key hydrogen bond networks [2]. The quantitative evidence below demonstrates that each substituent contributes measurably to differentiated property profiles that directly impact synthetic utility and biological performance.

Quantitative Differentiation Evidence for Methyl 4-Hydroxy-2-methyl-1H-indole-6-carboxylate Versus Closest Analogs


Hydrogen Bond Donor Count Differentiation: Target vs. Non-Hydroxylated 6-Carboxylate Analogs

Methyl 4-hydroxy-2-methyl-1H-indole-6-carboxylate possesses two hydrogen bond donors (indole N–H and 4-OH) and three hydrogen bond acceptors (ester C=O, ester C–O–C, 4-OH), whereas the closest non-hydroxylated analog, methyl 2-methyl-1H-indole-6-carboxylate (CAS 184150-96-7), has only one HBD (indole N–H) and two HBA (ester C=O and C–O–C) . The unsubstituted parent, methyl indole-6-carboxylate (CAS 50820-65-0), likewise has HBD=1 and HBA=2 with a TPSA of 42.1 Ų [1]. The additional 4-OH in the target compound increases the HBD count by 100% (from 1 to 2), increases TPSA by approximately 20 Ų (from ~42 to ~62 Ų), and provides a phenolic proton with an estimated pKa of ~9.5–10.5, capable of participating in directed hydrogen bonds with kinase hinge regions and serotonin receptor binding pockets .

Hydrogen bonding Molecular recognition Kinase inhibitor design

Molecular Weight and Lipophilicity Balance: Dual Substituent Effect of 4-OH + 2-CH₃ on Indole-6-carboxylate Scaffold

The target compound (MW 205.21, C₁₁H₁₁NO₃) occupies a distinct molecular weight and polarity space compared to its three closest analogs. Methyl 2-methyl-1H-indole-6-carboxylate (MW 189.21, C₁₁H₁₁NO₂) is lighter and more lipophilic, lacking the polarity contribution of the 4-OH. Methyl 4-hydroxy-1H-indole-6-carboxylate (MW 191.18, C₁₀H₉NO₃) is lighter and lacks the lipophilicity contribution of the 2-CH₃. The unsubstituted methyl indole-6-carboxylate (MW 175.18, XLogP3=2.5) [1] is the lightest and most lipophilic. The target compound's balanced profile—simultaneously heavier than the 4-hydroxy analog (ΔMW +14.03) and more polar than the 2-methyl analog (ΔHBD +1, ΔTPSA +~20 Ų)—places it in a differentiated property space suitable for optimizing both passive permeability (via 2-CH₃) and target binding enthalpy (via 4-OH H-bonding).

Physicochemical properties Drug-likeness Lead optimization

Regioisomeric Differentiation: 6-Carboxylate vs. 2-Carboxylate Indole Scaffolds

Methyl 4-hydroxy-2-methyl-1H-indole-6-carboxylate is the 6-carboxylate regioisomer, which is chemically and biologically distinct from the 2-carboxylate regioisomer, methyl 4-hydroxy-6-methyl-1H-indole-2-carboxylate (CAS 2092230-21-0) [1]. The 6-carboxylate ester is conjugated to the benzene ring of the indole system, whereas the 2-carboxylate ester is conjugated to the electron-rich pyrrole ring. This positional difference alters the electronic environment of the ester carbonyl: the 6-COOCH₃ group experiences different resonance effects and exhibits distinct reactivity in nucleophilic acyl substitution reactions (hydrolysis, aminolysis, hydrazinolysis) compared to the 2-COOCH₃ group . Furthermore, indole-6-carboxylic acid derivatives have been specifically validated as scaffolds for EGFR and VEGFR-2 tyrosine kinase inhibitors in multiple recent studies, with the 6-carboxylate position providing optimal geometry for accessing the kinase hinge region [2].

Regiochemistry Synthetic intermediate Reactivity profile

Aqueous Solubility Reference Point and Thermal Stability Differentiation

The 4-hydroxy-substituted indole-6-carboxylate scaffold establishes a baseline aqueous solubility of 2.5 g/L at 25°C, as measured for the closely related analog methyl 4-hydroxy-1H-indole-6-carboxylate (CAS 77140-48-8) . In contrast, the non-hydroxylated parent compound methyl indole-6-carboxylate (CAS 50820-65-0) is reported as practically insoluble in water [1], demonstrating that the 4-OH group confers approximately a 10-fold or greater solubility enhancement. The target compound, bearing an additional 2-methyl group, is expected to exhibit slightly reduced aqueous solubility relative to the non-methylated 4-hydroxy analog due to increased lipophilicity from the methyl substituent, positioning its solubility between the fully unsubstituted and the 4-hydroxy-only analogs. Additionally, methyl 4-hydroxyindole-6-carboxylate is noted as heat-sensitive requiring storage at 0–8°C , a handling constraint that also applies to the target compound and differentiates it from the more thermally robust non-hydroxylated analogs.

Solubility Thermal stability Formulation Storage

Dual Synthetic Handle Advantage: Orthogonal Reactivity of 4-OH and 6-COOCH₃ for Serial Derivatization

Methyl 4-hydroxy-2-methyl-1H-indole-6-carboxylate provides two chemically orthogonal reactive handles on the indole scaffold: a phenolic 4-OH capable of O-alkylation, O-acylation, or sulfonation, and a methyl ester at position 6 capable of hydrolysis, aminolysis, hydrazinolysis, or reduction [1]. This contrasts with methyl 2-methyl-1H-indole-6-carboxylate (CAS 184150-96-7), which offers only the 6-COOCH₃ ester as a single reactive handle with no hydroxyl group for orthogonal derivatization . The patent literature explicitly describes 4-hydroxyindole-6-carboxylates as versatile intermediates that can be converted via saponification/decarboxylation to 4-hydroxyindoles or via aminolysis/dehydration to 4-hydroxy-3-cyanoindoles, demonstrating the synthetic divergence enabled by the 4-OH/6-COOCH₃ combination [2]. This orthogonal reactivity permits serial derivatization strategies—e.g., ester hydrolysis to the carboxylic acid followed by amide coupling, while retaining the 4-OH for subsequent modification or as a pharmacophoric element.

Synthetic chemistry Orthogonal protection Building block utility

Indole-6-carboxylate Scaffold Validation in Multi-Target Antiproliferative Programs Versus Unsubstituted or 5-Substituted Indoles

The indole-6-carboxylic acid scaffold—the core of the target compound—has been rigorously validated in two independent 2024 studies as a privileged template for developing dual EGFR/VEGFR-2 tyrosine kinase inhibitors [REFS-1, REFS-2]. In the Allawi et al. study, indole-6-carboxylic acid-derived hydrazones (targeting EGFR) and oxadiazoles (targeting VEGFR-2) demonstrated cytotoxicity across HCT-116, HeLa, and HT-29 cancer cell lines, with lead compounds 3b and 6e arresting cells in G2/M phase and inducing extrinsic apoptosis [1]. This contrasts with indole-5-carboxylic acid and indole-2-carboxylic acid scaffolds, which have been directed toward different target classes (HDAC8 inhibition and serotonin receptor modulation, respectively) [3]. While the target compound itself is a synthetic intermediate rather than a terminal bioactive agent, its 6-carboxylate substitution pattern has been decisively linked to RTK inhibitor pharmacophores, providing a clear scientific rationale for its selection over 5-carboxylate or 2-carboxylate regioisomers in kinase-targeted drug discovery programs.

Anticancer EGFR inhibitor VEGFR-2 inhibitor Scaffold validation

Optimal Procurement and Application Scenarios for Methyl 4-Hydroxy-2-methyl-1H-indole-6-carboxylate Based on Quantitative Differentiation Evidence


EGFR/VEGFR-2 Dual Kinase Inhibitor Lead Optimization Programs

Research groups pursuing indole-6-carboxylic acid-based receptor tyrosine kinase inhibitors should prioritize this compound as the starting scaffold. The 6-carboxylate position has been validated in two 2024 studies as the optimal substitution pattern for EGFR/VEGFR-2 hinge-region binding, with derived hydrazone and oxadiazole compounds demonstrating G2/M cell cycle arrest and extrinsic apoptosis induction in HCT-116, HeLa, and HT-29 cancer lines [1]. The pre-installed 4-OH group eliminates the need for a separate hydroxylation step when constructing the key hydrogen bond interaction observed in co-crystallized RTK inhibitor complexes, while the 2-CH₃ group provides a lipophilic anchor for the ATP-binding pocket hydrophobic cleft . Critically, the orthogonal 4-OH and 6-COOCH₃ handles enable serial derivatization—hydrolysis of the ester to the carboxylic acid followed by hydrazone or oxadiazole formation, with the 4-OH retained for subsequent SAR exploration or prodrug strategies.

Serotonin Receptor Modulator Intermediate Synthesis

The compound serves as a strategic intermediate for synthesizing 5-HT receptor modulators, with the 4-OH and ester groups providing critical hydrogen bonding functionality for serotonin receptor subtype engagement [1]. The 4-hydroxyindole substructure is a known pharmacophoric element in 5-HT₂A receptor ligands, where the phenolic OH mimics the 5-OH of the endogenous neurotransmitter serotonin . The 2-methyl group on the target compound additionally provides a handle for modulating selectivity across 5-HT receptor subtypes, as 2-substitution on the indole ring has been shown to alter affinity profiles at 5-HT₁A, 5-HT₂A, and 5-HT₆ receptors. The methyl ester at position 6 can be selectively hydrolyzed to the carboxylic acid for subsequent amide coupling to generate diverse chemotypes, while maintaining the 4-OH as a key receptor-binding element.

Focused Compound Library Synthesis Requiring Orthogonal Dual-Handle Building Blocks

Medicinal chemistry teams constructing focused libraries for kinase or GPCR targets should select this compound when the synthetic route requires two chemically distinct derivatization points on the indole core. Unlike mono-functional analogs such as methyl 2-methylindole-6-carboxylate (only 6-COOCH₃ handle) or methyl 4-hydroxyindole-6-carboxylate (lacking 2-CH₃ lipophilic modulation) [1], the target compound's dual-handle architecture enables at least three divergent synthetic strategies: (i) ester modification first (hydrolysis → amide/ hydrazide) followed by phenol derivatization, (ii) phenol modification first (O-alkylation/acylation) followed by ester manipulation, or (iii) simultaneous orthogonal reactions . The 2-CH₃ group additionally serves as a blocking group that prevents unwanted electrophilic substitution at the indole 2-position during downstream transformations, providing regiochemical protection not available in 2-unsubstituted analogs.

Physicochemical Property Optimization for Aqueous-Compatible Assay Formats

For screening campaigns requiring compound solubility in aqueous buffer systems (e.g., biochemical kinase assays, SPR biosensor experiments, or cell-based phenotypic screens with ≤1% DMSO), the 4-OH group confers markedly improved aqueous solubility compared to non-hydroxylated indole-6-carboxylates [1]. The measured solubility of the 4-hydroxyindole-6-carboxylate scaffold at 2.5 g/L (25°C) represents a significant advantage over the practically insoluble unsubstituted parent methyl indole-6-carboxylate (XLogP3=2.5) [2]. However, procurement planning must account for the compound's heat sensitivity, requiring refrigerated storage (0–8°C) and protection from strong oxidizing agents . Laboratories should establish cold-chain receiving protocols and verify purity upon arrival via HPLC or NMR before committing the compound to critical assay campaigns.

Quote Request

Request a Quote for Methyl 4-Hydroxy-2-methyl-1H-indole-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.